5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains both bromine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Thiazole derivatives
- Other oxazole derivatives
Uniqueness
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNWNIQGFNMGFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)N)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694246 |
Source
|
Record name | 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10145-39-8 |
Source
|
Record name | 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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